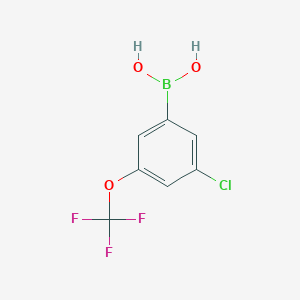

3-Chloro-5-(trifluoromethoxy)phenylboronic acid

説明

特性

IUPAC Name |

[3-chloro-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClF3O3/c9-5-1-4(8(13)14)2-6(3-5)15-7(10,11)12/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVSALRMSIRKDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)OC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501222608 | |

| Record name | B-[3-Chloro-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501222608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451393-40-0 | |

| Record name | B-[3-Chloro-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[3-Chloro-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501222608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Palladium-Catalyzed Borylation of Aryl Halides

The most common and efficient synthetic route to 3-Chloro-5-(trifluoromethoxy)phenylboronic acid involves the palladium-catalyzed borylation of the corresponding aryl halide, usually 3-chloro-5-(trifluoromethoxy)iodobenzene or bromobenzene derivatives.

-

- Aryl halide: 3-chloro-5-(trifluoromethoxy)iodobenzene or bromobenzene derivative.

- Boron source: Bis(pinacolato)diboron (B2Pin2) or other diboron reagents.

- Catalyst: Palladium complexes such as Pd(dppf)Cl2 or Pd(OAc)2 with appropriate ligands (e.g., dppf, SPhos).

- Base: Potassium acetate (KOAc) or potassium phosphate (K3PO4).

- Solvent: Polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or dioxane.

- Temperature: Typically 80–100 °C.

- Time: Several hours to overnight (e.g., 12–24 h).

Mechanism:

The process involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetallation with the diboron reagent, and reductive elimination to yield the arylboronate ester, which can be hydrolyzed to the boronic acid.Example:

The borylation of 3-chloro-5-(trifluoromethoxy)iodobenzene with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2 and KOAc in DMF affords the corresponding boronic acid after workup.

Preparation of the Aryl Halide Precursor

The key starting material, 3-chloro-5-(trifluoromethoxy)iodobenzene, can be synthesized by selective halogenation and introduction of the trifluoromethoxy group on the phenyl ring.

Trifluoromethoxy Group Introduction:

- Methods for introducing the trifluoromethoxy group often involve nucleophilic substitution or fluorination reactions on chlorinated phenol derivatives or pyrazine analogs.

- For example, trifluoromethoxypyrazines have been synthesized via halogenation and fluorine/chlorine exchange reactions using reagents such as antimony trifluoride and thiophosgene, demonstrating routes to trifluoromethoxy-substituted heterocycles.

-

- Chlorination at the 3-position can be achieved through electrophilic aromatic substitution or directed ortho-metalation followed by halogen quenching.

- The iodination step to prepare the aryl iodide suitable for borylation typically involves halogen exchange or direct iodination under controlled conditions.

Conversion of Boronate Esters to Boronic Acid

- The borylation reaction generally produces a boronate ester intermediate (e.g., pinacol boronate).

- Hydrolysis or acidic workup converts this ester to the free boronic acid.

- This step is often done by treatment with aqueous acid or base, followed by extraction and purification.

Alternative Methods and Modifications

-

- Boronic acids can be stabilized as N-methyliminodiacetic acid (MIDA) esters during synthesis and storage.

- For related trifluoromethyl-substituted phenylboronic acids, MIDA esters have been synthesized by heating the boronic acid with N-methyliminodiacetic acid in DMF.

- This method can also be adapted for trifluoromethoxy derivatives to improve stability and handling.

Summary Table of Key Preparation Parameters

Research Findings and Yields

- The palladium-catalyzed borylation method typically achieves moderate to high yields (60–90%) depending on substrate purity and reaction optimization.

- The choice of catalyst and ligand significantly influences the reaction efficiency and selectivity.

- Use of potassium acetate as a base is common for smooth transmetallation.

- Solvent choice affects solubility and reaction rate; DMF and dioxane are preferred.

- The trifluoromethoxy group is stable under borylation conditions, allowing for selective functionalization without decomposition.

Applications and Importance of Preparation

- The prepared this compound is a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for constructing complex molecules with pharmaceutical relevance.

- Its unique substitution pattern imparts distinct electronic properties, enhancing coupling efficiency and biological activity in target molecules.

化学反応の分析

Types of Reactions

3-Chloro-5-(trifluoromethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.

Esterification: The boronic acid can react with alcohols to form boronic esters, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4

Bases: Potassium acetate, sodium carbonate

Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products

Biaryls: Formed via Suzuki-Miyaura coupling

Phenols: Formed via oxidation

Boronic Esters: Formed via esterification

科学的研究の応用

Pharmaceutical Development

3-Chloro-5-(trifluoromethoxy)phenylboronic acid serves as a crucial intermediate in synthesizing various pharmaceuticals, particularly those targeting cancer. Its ability to form stable complexes with biomolecules makes it valuable in drug design and development.

Case Study:

Research has indicated that derivatives of this compound can inhibit specific enzymes involved in cancer progression, showcasing its potential as a therapeutic agent against malignancies .

Organic Synthesis

The compound is extensively used in organic synthesis for constructing complex molecules through cross-coupling reactions. It enables the formation of carbon-carbon bonds, essential for building intricate organic frameworks.

Table: Common Reactions Utilizing this compound

| Reaction Type | Description | Key Applications |

|---|---|---|

| Suzuki-Miyaura Coupling | Formation of biaryl compounds | Drug synthesis, material science |

| Nucleophilic Substitution | Replacement of the boronic group with nucleophiles | Synthesis of functionalized compounds |

| Oxidation | Conversion to phenolic derivatives | Development of pharmaceuticals |

Material Science

In materials science, this boronic acid derivative contributes to developing advanced materials, including polymers and coatings that exhibit enhanced properties such as durability and chemical resistance.

Application Example:

Incorporating this compound into polymer matrices has been shown to improve thermal stability and mechanical strength .

Agricultural Chemistry

The compound plays a role in developing agrochemicals, including herbicides and pesticides. Its ability to interact with biological systems makes it suitable for designing effective crop protection agents.

Research Insight:

Studies have demonstrated that formulations containing this compound exhibit improved efficacy against target pests while minimizing environmental impact .

Analytical Chemistry

In analytical applications, this compound is utilized in sensor technology for detecting biomolecules. Its reactivity with diols allows for the development of sensitive detection methods for environmental and biological samples.

作用機序

The mechanism of action of 3-Chloro-5-(trifluoromethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium(II) complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-palladium bond.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.

類似化合物との比較

Substituent Effects on Acidity

The acidity (pKa) of phenylboronic acids is critically influenced by substituent type and position:

- For example: meta-(Trifluoromethoxy)phenylboronic acid: pKa ≈ 8.09 . para-(Trifluoromethoxy)phenylboronic acid: pKa ≈ 7.89 .

- Ortho-substituted analogs : Intramolecular hydrogen bonding in ortho-(trifluoromethoxy)phenylboronic acid reduces acidity, making it less reactive in pH-dependent reactions .

- 3-Chloro-5-fluorophenylboronic acid : The replacement of -OCF₃ with fluorine results in a higher pKa (~8.8, similar to unsubstituted phenylboronic acid) due to fluorine’s weaker electron-withdrawing effect compared to -OCF₃ .

Physical Properties

The trifluoromethoxy group increases molecular weight and lipophilicity compared to fluorine or chlorine alone. Melting points for -OCF₃ analogs are generally higher due to enhanced intermolecular interactions .

Reactivity in Cross-Coupling Reactions

- This compound : Demonstrates high efficiency in Suzuki-Miyaura couplings due to strong electron-withdrawing effects, which activate the boronic acid for transmetalation .

- 3-Fluoro-4-(trifluoromethoxy)phenylboronic acid : Used in synthesizing pyrazolo-pyrimidine derivatives, achieving 19% yield in a palladium-catalyzed coupling .

- 2-Chloro-5-(trifluoromethoxy)phenylboronic acid : Yielded a 67% product in the synthesis of canthin-4-ones, highlighting the compatibility of -OCF₃ with heterocycle formation .

Key Differentiators of this compound

Dual Electron-Withdrawing Groups: The combination of Cl and -OCF₃ synergistically lowers pKa and enhances reactivity in cross-couplings compared to mono-substituted analogs .

Meta-Substitution Pattern : The 3,5-substitution avoids steric hindrance seen in ortho-substituted analogs, improving compatibility with bulky reactants .

Versatility in Functionalization : Derivatives like 3-Chloro-5-(piperidine-1-carbonyl)phenylboronic acid (CAS: 957120-55-7) demonstrate the compound’s adaptability in introducing pharmacophores .

生物活性

3-Chloro-5-(trifluoromethoxy)phenylboronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and metabolic regulation. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C7H5BClF3O2, with a molecular weight of 221.38 g/mol. The presence of the trifluoromethoxy group enhances its lipophilicity and biological activity, making it a suitable candidate for drug development.

Inhibition of Enzymatic Activity : The compound has been shown to inhibit phosphatidylserine synthase (PSS), which plays a crucial role in the biosynthesis of phosphatidylserine, a key component of cell membranes. Inhibition of PSS1 has therapeutic implications in cancer treatment, especially in tumors where PSS2 function is suppressed .

Anticancer Activity : Research indicates that this compound exhibits potent anticancer properties. It has been reported to inhibit cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC) models. The compound's selectivity for cancer cells over normal cells suggests a favorable therapeutic window .

Table 1: Biological Activity Data

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | Inhibition of PSS1 | |

| MCF-7 | 17.02 | Induction of apoptosis via caspase activation | |

| HepG2 | 0.048 | Metabolic stability enhancement |

Case Study: Anticancer Efficacy

In a study conducted on the MDA-MB-231 TNBC cell line, the compound demonstrated an IC50 value of 0.126 µM, indicating strong inhibitory effects on cell proliferation compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), which had an IC50 value of 17.02 µM . The mechanism involved the induction of apoptosis through caspase activation, highlighting its potential as a therapeutic agent in oncology.

Pharmacokinetics and Toxicology

Metabolic Stability : The compound exhibits moderate metabolic stability within human liver microsomes, with clearance rates suggesting it could be optimized for better bioavailability .

Toxicology Profile : Preliminary studies indicate low toxicity levels in non-cancerous cell lines, supporting its selective action against malignant cells .

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-5-(trifluoromethoxy)phenylboronic acid, and how can purity be optimized?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling precursors or direct functionalization of aryl halides. For example:

- Step 1: Start with a halogenated aryl substrate (e.g., 3-chloro-5-(trifluoromethoxy)bromobenzene) and employ a palladium-catalyst (e.g., Pd(PPh₃)₄) with a boronate ester under anhydrous conditions .

- Step 2: Optimize reaction parameters (temperature: 80–100°C; solvent: THF/DMF) to enhance yield.

- Purity Control: Use column chromatography (silica gel, hexane/ethyl acetate gradient) and verify purity via HPLC (>95%) .

Q. What handling and storage protocols are critical for maintaining the stability of this compound?

Methodological Answer:

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify substituent positions (e.g., δ ~7.5 ppm for aromatic protons adjacent to electron-withdrawing groups) .

- ¹¹B NMR: Confirm boronic acid presence (δ ~30 ppm) and assess purity .

- IR Spectroscopy: Detect B–O stretching (~1340 cm⁻¹) and O–H vibrations (~3200 cm⁻¹) .

Advanced Questions

Q. How do the chloro and trifluoromethoxy substituents influence electronic properties and reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects: Both substituents are electron-withdrawing, reducing electron density at the boron-bound carbon. This enhances electrophilicity, facilitating transmetalation in Suzuki couplings .

- Reactivity Trends: DFT studies (B3LYP/6-31G*) show a lowered LUMO energy (-1.8 eV vs. unsubstituted phenylboronic acid), accelerating oxidative addition with Pd⁰ .

- Experimental Validation: Compare coupling rates with electron-rich partners (e.g., aryl chlorides vs. bromides) using kinetic profiling .

Q. What computational approaches predict solvation free energy and reactivity for this compound in diverse solvents?

Methodological Answer:

- DFT Calculations: Use Gaussian 09 with SMD solvation models to compute solvation free energy in water, acetone, and chloroform. For example, ΔG_solv in water is -15.2 kcal/mol, indicating moderate solubility .

- Reactivity Prediction: Frontier orbital analysis (HOMO/LUMO) identifies nucleophilic/electrophilic sites. For instance, the boron atom’s LUMO localization (-2.3 eV) predicts regioselectivity in arylations .

Q. How can contradictions in spectroscopic data (e.g., unexpected ¹H NMR splitting) be resolved?

Methodological Answer:

- Multi-Technique Validation: Combine 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, coupling constants (J = 8 Hz) may indicate para-substitution artifacts .

- X-Ray Crystallography: Resolve structural ambiguities (e.g., boroxine vs. monomeric forms) by growing single crystals in acetonitrile/water mixtures .

- Mass Spectrometry: Use HRMS (ESI+) to confirm molecular ion ([M+H]⁺ m/z 256.9921) and rule out degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。